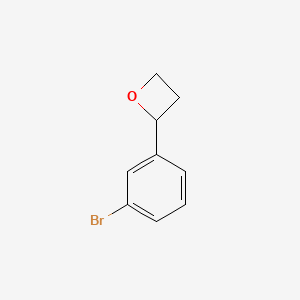
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, a tert-butoxy group, and a fluorine atom attached to a benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 2-amino-5-(tert-butoxy)-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoates, while reduction of the ester group may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-(tert-butoxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-5-(tert-butoxy)-4-bromobenzoate: Contains a bromine atom instead of fluorine.
Methyl 2-amino-5-(tert-butoxy)-4-iodobenzoate: Features an iodine atom in place of fluorine.
Uniqueness
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C12H16FNO3 |
|---|---|
Peso molecular |
241.26 g/mol |
Nombre IUPAC |
methyl 2-amino-4-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-10-5-7(11(15)16-4)9(14)6-8(10)13/h5-6H,14H2,1-4H3 |
Clave InChI |
NGVDNWRLFJIZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C(=C1)C(=O)OC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


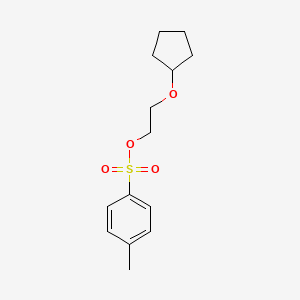
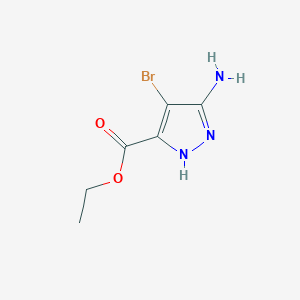
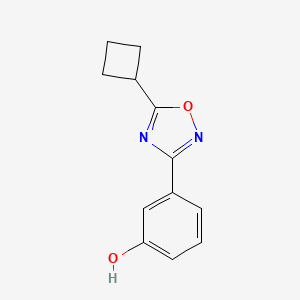
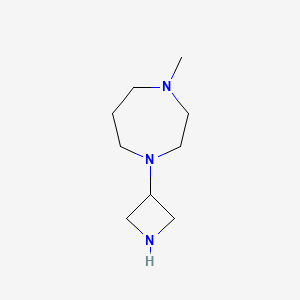
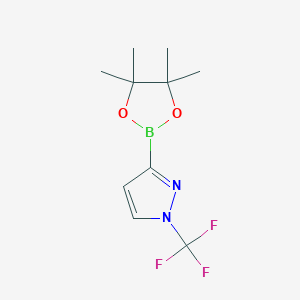
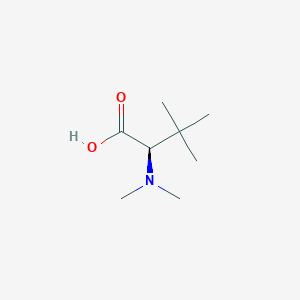
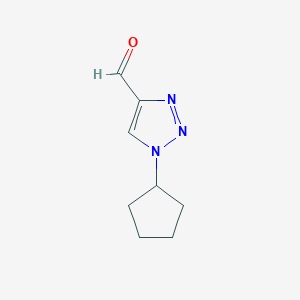
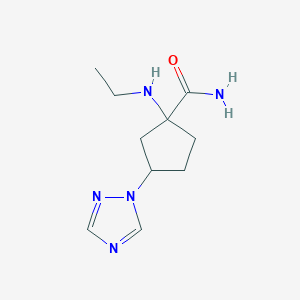
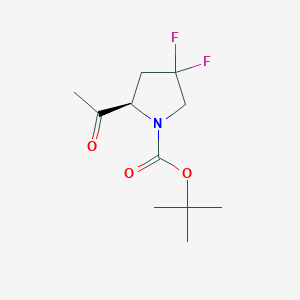

![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)
